molecular formula C18H14ClFN2O B2877148 2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 941973-51-9

2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2877148
CAS No.: 941973-51-9
M. Wt: 328.77
InChI Key: OQHYCXXLQIFNLY-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a synthetically designed pyridazinone derivative with significant potential in multiple research domains. This compound features a pyridazin-3(2H)-one core structure substituted at the N-2 position with a 2-chloro-6-fluorobenzyl group and at the C-6 position with an ortho-tolyl (2-methylphenyl) moiety, creating a unique molecular architecture for scientific investigation . Compounds containing the pyridazin-3(2H)-one scaffold have demonstrated substantial research value across various applications, particularly in agrochemical and pharmaceutical development . The strategic incorporation of both chloro and fluoro substituents on the benzyl ring enhances the molecule's potential bioactivity and metabolic stability, while the ortho-tolyl group contributes steric influence that may affect target binding interactions. Researchers are exploring this compound primarily within agrochemical screening programs, where similar pyridazinone derivatives have shown promising pesticidal and herbicidal activities . The mechanism of action for this chemical class appears to involve interference with biological systems in pest species, though the exact molecular targets require further elucidation . Additionally, the structural features suggest potential applications in medicinal chemistry research, particularly given that pyridazinone derivatives have been investigated as tachykinin antagonists for pain and inflammation studies . This compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper safety protocols must be followed during handling, including the use of appropriate personal protective equipment. Researchers should consult the safety data sheet for specific hazard information and handling instructions. Storage recommendations include keeping the compound in a sealed container under dry conditions at room temperature to maintain stability .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O/c1-12-5-2-3-6-13(12)17-9-10-18(23)22(21-17)11-14-15(19)7-4-8-16(14)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHYCXXLQIFNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with the preparation of the benzyl and pyridazinone precursors.

    Coupling Reaction: The benzyl group is introduced to the pyridazinone core through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

Compound Name Substituents (Position 2) Substituents (Position 6) Key Properties/Data Source
Target Compound 2-Chloro-6-fluorobenzyl o-Tolyl Not explicitly reported; inferred from analogues
2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3h) 2-Methoxybenzyl Phenyl m.p. 92.4–94.0°C; 1H-NMR δ7.18 (pyridazine-H)
2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one 3,4-Dichlorobenzyl 2-Furyl No physical data; furyl group introduces π-conjugation
6-(p-Tolyl)pyridazin-3(2H)-one H (unsubstituted) p-Tolyl CAS 2166-32-7; similarity index 0.89
2-Phenacyl-6-phenylpyridazin-3(2H)-one 2-Oxo-2-phenylethyl Phenyl CAS 63900-49-2; ketone group enhances reactivity

Key Observations:

Substituent Electronic Effects: The target compound’s 2-chloro-6-fluorobenzyl group combines electron-withdrawing substituents, likely increasing electrophilicity at the pyridazinone core compared to electron-donating groups like methoxy (e.g., compound 3h) . This may enhance stability or alter binding interactions in biological systems. In contrast, furyl or phenacyl substituents (as in and ) introduce distinct electronic profiles, with furyl contributing to π-stacking interactions and phenacyl enabling ketone-mediated reactivity.

This contrasts with p-tolyl derivatives (e.g., CAS 2166-32-7), where the para-methyl group minimizes steric clash .

Synthetic Approaches: The target compound’s synthesis likely follows methods analogous to those in , involving alkylation of a pyridazinone precursor (e.g., 6-(o-tolyl)pyridazin-3(2H)-one) with 2-chloro-6-fluorobenzyl halide under basic conditions (e.g., K₂CO₃ in acetone). Yields and purity would depend on reaction optimization.

Physical Properties: Melting points for pyridazinones with halogenated benzyl groups (e.g., 3h: m.p. ~93°C ) suggest the target compound may exhibit a higher m.p. due to increased polarity from Cl/F substituents. Solubility is expected to be moderate in polar aprotic solvents (e.g., acetone, DMF), consistent with trends observed in analogues .

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